molecular formula C9H9NO2 B1330463 4-Methoxyphenoxyacetonitrile CAS No. 22446-12-4

4-Methoxyphenoxyacetonitrile

Cat. No. B1330463
CAS RN: 22446-12-4
M. Wt: 163.17 g/mol
InChI Key: SNADCCRKYFVIEJ-UHFFFAOYSA-N
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Description

4-Methoxyphenoxyacetonitrile is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and material science. The compound is related to the family of acetonitriles and is characterized by the presence of a methoxy group attached to a phenyl ring, which is further linked to an acetonitrile group.

Synthesis Analysis

The synthesis of related compounds, such as hydroxy- and methoxyindoles, has been achieved through the cyanoalkylation of O-protected nitrophenols by vicarious nucleophilic substitution of hydrogen, followed by catalytic hydrogenation of the resulting nitroaryl acetonitriles . This method provides a general approach to synthesizing various substituted phenylacetonitriles, which could potentially be adapted for the synthesis of 4-methoxyphenoxyacetonitrile.

Molecular Structure Analysis

A theoretical investigation into the structure of oligomeric 4-(methoxyphenyl)acetonitrile (OMPA) has been conducted, providing insights into the optoelectronic properties of the molecule . The study used experimental data, such as 13C NMR, to propose a possible structure for the oligomer, which was then validated against various measured properties, including infrared (IR), ultraviolet-visible (UV-vis), and photoluminescence (PL) spectra.

Chemical Reactions Analysis

The reduction of 4-methoxybenzenediazonium ion in aqueous acetonitrile has been studied, revealing a complex reaction mechanism involving the formation of an adduct with hydrogenphosphate dianion, followed by reduction by Cu(I) . This study provides insight into the reactivity of methoxy-substituted phenyl rings in the presence of acetonitrile and could inform reactions involving 4-methoxyphenoxyacetonitrile.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-methoxyphenoxyacetonitrile are not directly reported in the provided papers, the studies on related compounds offer some context. For instance, the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile from vanillin has been optimized, indicating the importance of reaction conditions such as temperature and reagent choice on the yield and purity of such compounds . These findings could be relevant when considering the synthesis and handling of 4-methoxyphenoxyacetonitrile.

Scientific Research Applications

Thermochemical and Quantum-Chemical Studies

4-Methoxyphenols, which include 4-methoxyphenoxyacetonitrile, have been a subject of extensive study due to their role as structural fragments in antioxidants and biologically active molecules. These compounds can form strong intermolecular and intramolecular hydrogen bonds. Thermochemical studies, including standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies, provide insights into their properties. Quantum-chemical studies using methods like DFT and MP2 contribute to understanding the substituent effects and hydrogen bonding in these compounds (Varfolomeev et al., 2010).

Sonochemistry and Non-Radical Reactions

Research into the kinetics of non-radical reactions, such as the hydrolysis of 4-methoxyphenyl dichloroacetate under ultrasonic irradiation, reveals the effects of sonication on chemical reactions. This research can lead to a deeper understanding of sonochemistry and its potential applications beyond cavitation effects in chemical reactions (Tuulmets et al., 2014).

Photobehavior and Triplet States Studies

Studies on the excited triplet states of 4-methoxybenzophenone, a derivative of 4-methoxyphenol, in different solvents have been conducted. These studies involve investigating hydrogen abstraction and the effects of solvent on the photophysical properties of these compounds. This research is crucial for understanding the photobehavior of these compounds, which has implications in fields like photochemistry (Jornet et al., 2011).

Synthesis of Hydroxy- and Methoxyindoles

The synthesis of hydroxy- and methoxyindoles via cyanoalkylation of O-protected nitrophenols, followed by catalytic hydrogenation of the acetonitriles obtained, highlights the versatility of 4-methoxyphenoxyacetonitrile in organic synthesis. This research provides pathways for the synthesis of valuable chemical intermediates (Ma̧kosza et al., 1988).

Environmental Studies and Sensor Development

4-Methoxyphenoxyacetonitrile and its derivatives have been used in environmental studies and sensor development. For example, research on the development of chemical sensors using CeO2–ZrO2 nanocomposites for detecting 4-methoxyphenol highlights the environmental applications of these compounds (Rahman et al., 2020).

Safety And Hazards

4-Methoxyphenoxyacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Personal protective equipment including eyeshields, faceshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-(4-methoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNADCCRKYFVIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342184
Record name 4-Methoxyphenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenoxyacetonitrile

CAS RN

22446-12-4
Record name 4-Methoxyphenoxyacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-methoxyphenol (10 g, 80 mmol), chloroacetonitrile (7.0 mL, 111 mmol) and K2CO3 (26 g, 188 mmol) in acetone (150 mL) was stirred at r.t. for 18 h. The mixture was filtered, concentrated and purified by flash chromatography (Hex:EtOAc, 4:1) to yield (4-methoxyphenoxy)acetonitrile as a clear oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
VG Pivovarenko, VP Khilya, VN Kovalev… - Chemistry of Natural …, 1988 - Springer
… A current of dry hydrogen chloride was passed into a solution of 41 g (0.25 mole) of 4-methoxyphenoxyacetonitrile in 190 ml of dry benzene for 15 min, after which a solution of 17.03 g (…
Number of citations: 3 idp.springer.com
J Regan, D McGarry, J Bruno, D Green… - Journal of medicinal …, 1997 - ACS Publications
We report the synthesis of a series of diphenylmethane-based oligomers containing anionic and lipophilic functionalities that are potent inhibitors of human leukocyte elastase (HLE). …
Number of citations: 22 pubs.acs.org

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